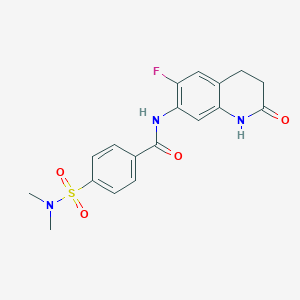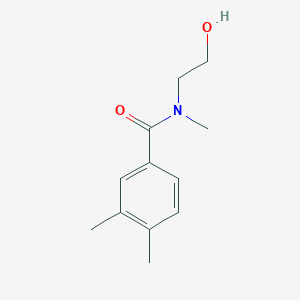
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is used to treat various bacterial infections, including meningitis, typhoid fever, and respiratory tract infections. Chloramphenicol has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins, which are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing protein synthesis. It has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell proliferation. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been shown to have a low toxicity profile and is generally well-tolerated by patients.
实验室实验的优点和局限性
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to treat a wide range of bacterial infections. It has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, there are some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol in lab experiments. It has been shown to have some potential side effects, including the development of aplastic anemia. It is also not effective against all types of bacteria, and resistance to 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been reported in some bacterial strains.
未来方向
There are several future directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol research. One area of interest is the development of new and more effective antibiotics that can overcome bacterial resistance. Another area of interest is the investigation of 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol could lead to more efficient and cost-effective production of this important antibiotic.
Conclusion:
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol is a broad-spectrum antibiotic that has been extensively studied for its mechanism of action and biochemical and physiological effects. It has been used to treat a wide range of bacterial infections and has several advantages for lab experiments. However, there are also some limitations to using 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol, including the potential for side effects and bacterial resistance. Future research directions for 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol include the development of new antibiotics, investigation of its immunomodulatory effects, and the development of more efficient synthesis methods.
合成方法
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol can be synthesized through various methods, including the reaction of p-nitrophenol with thionyl chloride, followed by the reaction with N-methyl-N-(2-hydroxyethyl)amine. Another method involves the reaction of chloroacetyl chloride with N-methyl-N-(2-hydroxyethyl)amine, followed by the reaction with p-nitrophenol. The final product is then purified through recrystallization.
科学研究应用
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been extensively studied for its antimicrobial properties. It has been used to treat a wide range of bacterial infections, including those caused by gram-negative and gram-positive bacteria. It has also been used to treat infections caused by anaerobic bacteria. 3-chloro-N-(2-hydroxyethyl)-N-methylbenzamidecol has been used in both in vitro and in vivo studies to investigate its mechanism of action and biochemical and physiological effects.
属性
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZYTYVQOOLUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)



![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)